N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
“N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a complex organic compound. It consists of a pyridin-2-amine group, an isopropyl and a methyl group attached to the nitrogen atom, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the 5-position of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyridin-2-amine with an isopropylmethylamine to form the N-isopropyl-N-methylpyridin-2-amine. This could then be reacted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce the boron-containing group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the boron-containing group. The pyridine ring provides a planar, aromatic system, while the isopropyl and methyl groups would add some steric bulk. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group would likely add significant steric hindrance and could potentially influence the reactivity of the compound .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the boron-containing group. This group could potentially participate in various boron-mediated reactions. Additionally, the pyridin-2-amine portion of the molecule could potentially engage in reactions typical of amines and pyridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the boron-containing group could potentially influence its physical properties such as melting point and solubility. The pyridine ring could potentially contribute to its UV/Vis absorption properties .
Scientific Research Applications
Synthesis and Structural Analysis
One application of compounds related to N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is in the field of synthesis and structural analysis. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures using various spectroscopy techniques and X-ray diffraction. The molecular structures were further validated using density functional theory (DFT), highlighting the compound's utility in conformational and structural studies (Huang et al., 2021).
Bioactivity and Therapeutic Potential
The compound's derivatives have potential applications in bioactivity and therapeutic research. Irving et al. (2003) explored N2B heterocycles derived from similar compounds, which showed significant antifungal activity against Aspergillus species and moderate antibacterial activity against Bacillus cereus. This indicates the compound's relevance in developing new antimicrobial agents (Irving et al., 2003).
Catalytic and Organic Synthesis Applications
Compounds similar to N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine are also used in catalytic processes and organic synthesis. For example, Huang et al. (2010) described the catalytic enantioselective borane reduction of benzyl oximes, leading to the synthesis of chiral pyridyl amines. This illustrates the role of such compounds in facilitating specific chemical reactions and producing enantiomerically pure substances (Huang et al., 2010).
Advanced Material Development
In the field of materials science, derivatives of this compound have been utilized in the development of advanced materials. Welterlich et al. (2012) synthesized polymers containing isoDPP units, showing deeply colored properties and solubility in common organic solvents. These polymers' characteristics make them suitable for applications in optoelectronics and as functional materials (Welterlich et al., 2012).
Analytical Chemistry Applications
Furthermore, the compound finds applications in analytical chemistry. Fu et al. (2016) used a derivative for the efficient detection of hydrogen peroxide vapor, showcasing its potential as a sensitive probe in explosive detection and environmental monitoring (Fu et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-11(2)18(7)13-9-8-12(10-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTRREIZOVQMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122827 | |
Record name | N-Methyl-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
CAS RN |
1402238-39-4 | |
Record name | N-Methyl-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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